molecular formula C11H11N5O5 B3602536 2-[5-(2-methoxyphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide

2-[5-(2-methoxyphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide

Cat. No.: B3602536
M. Wt: 293.24 g/mol
InChI Key: SOJDPCBGJCYKCJ-UHFFFAOYSA-N
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Description

2-[5-(2-methoxyphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a nitro group, and a methoxyphenoxy moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-[5-(2-methoxyphenoxy)-3-nitro-1,2,4-triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O5/c1-20-7-4-2-3-5-8(7)21-11-13-10(16(18)19)14-15(11)6-9(12)17/h2-5H,6H2,1H3,(H2,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJDPCBGJCYKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=NC(=NN2CC(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794471
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-methoxyphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents.

    Attachment of the Methoxyphenoxy Moiety: This step involves the reaction of the triazole intermediate with 2-methoxyphenol in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).

    Acetylation: The final step is the acetylation of the triazole derivative to form the acetamide group, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy moiety, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium dithionite (Na₂S₂O₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-(2-methoxyphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies investigating enzyme inhibition, particularly those enzymes involved in metabolic pathways.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[5-(2-methoxyphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The triazole ring can also bind to metal ions, affecting enzyme activity and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenoxy)acetamide: Lacks the triazole and nitro groups, making it less reactive.

    5-nitro-1H-1,2,4-triazole: Contains the triazole and nitro groups but lacks the methoxyphenoxy moiety.

    2-(4-methoxyphenoxy)acetamide: Similar structure but with a different substitution pattern on the phenoxy ring.

Uniqueness

2-[5-(2-methoxyphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide is unique due to the combination of the triazole ring, nitro group, and methoxyphenoxy moiety, which confer specific chemical reactivity and biological activity. This combination allows for diverse applications in medicinal chemistry and biological studies, distinguishing it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(2-methoxyphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide
Reactant of Route 2
2-[5-(2-methoxyphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide

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